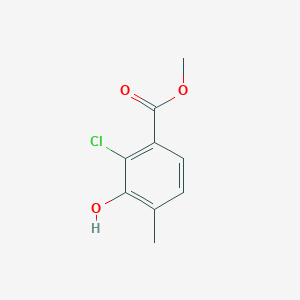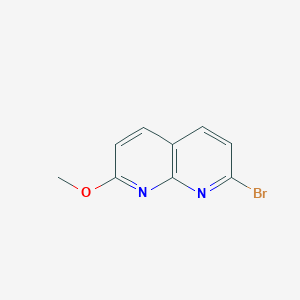![molecular formula C9H14O2S B13670462 6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde](/img/no-structure.png)
6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxa-2-thiaspiro[45]decane-9-carbaldehyde is a unique spiro compound characterized by its distinct molecular structure, which includes an oxygen and sulfur atom within its spirocyclic framework
Vorbereitungsmethoden
The synthesis of 6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde typically involves radical chemistry techniques. One common method includes the use of carbohydrate spiro-heterocycles via radical cascade reactions. These reactions often involve hydrogen atom transfer (HAT) processes initiated by radicals such as C (sp3)-, C (sp2)-, O-, or N-radicals . The construction of the heterocyclic rings is achieved through cyclization reactions, such as 5-exo-trig or 6-exo-trig cyclization .
Analyse Chemischer Reaktionen
6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aldehyde group into a carboxylic acid.
Reduction: Reducing agents can be used to convert the aldehyde group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The spirocyclic structure also contributes to its unique reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde can be compared with other spiro compounds, such as:
These compounds share similar spirocyclic frameworks but differ in their functional groups and specific applications. The presence of the aldehyde group in this compound makes it particularly unique and versatile for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H14O2S |
|---|---|
Molekulargewicht |
186.27 g/mol |
IUPAC-Name |
6-oxa-2-thiaspiro[4.5]decane-9-carbaldehyde |
InChI |
InChI=1S/C9H14O2S/c10-6-8-1-3-11-9(5-8)2-4-12-7-9/h6,8H,1-5,7H2 |
InChI-Schlüssel |
IYELQQYFUIQLFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(CCSC2)CC1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13670400.png)

![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13670423.png)






